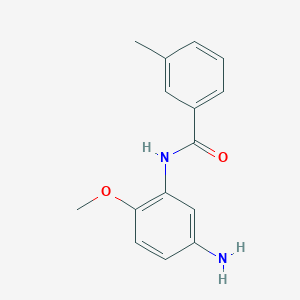

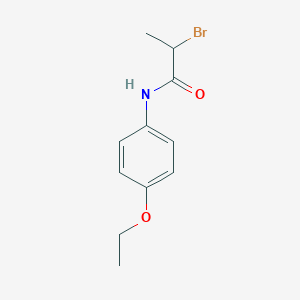

N-(3-Amino-2-methylphenyl)-4-(tert-butyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-Amino-2-methylphenyl)-4-(tert-butyl)benzamide, also known as AMTB, is an organic compound that is widely used in scientific research and laboratory experiments. It is a colorless solid that is soluble in common organic solvents and is a useful starting material in organic synthesis. AMTB has a wide range of applications in biochemistry and physiology, including in the study of cell signaling, enzyme inhibition, and drug design.

Applications De Recherche Scientifique

Electrophoretic Separation and Quality Control

A study focused on the electrophoretic separation of imatinib mesylate and related substances, including various benzamide derivatives, highlights the importance of such compounds in the pharmaceutical industry for quality control purposes. The research developed a nonaqueous capillary electrophoretic method that proves effective for separating and analyzing these substances, demonstrating the utility of benzamide compounds in ensuring the purity and efficacy of pharmaceuticals (Ye et al., 2012).

Histone Deacetylase Inhibition

Another study describes the discovery and development of a benzamide derivative as a selective histone deacetylase (HDAC) inhibitor. This compound, identified for its potential in cancer therapy, exemplifies the therapeutic applications of benzamide derivatives in modulating enzyme activity to influence cell proliferation and induce apoptosis in cancer cells (Zhou et al., 2008).

Organogels and Material Science

Research into organogels based on benzamide derivatives emphasizes the role of such compounds in material science. The study explores the gelation properties of benzamide compounds and their potential applications in creating novel materials with specific optical and structural characteristics, highlighting the versatility of benzamide derivatives in designing functional materials (Wu et al., 2011).

Crystal Structure Analysis

A specific study on the crystal structure of a benzamide compound provides insight into the molecular conformation and interactions within crystalline materials. Such analysis is crucial for understanding the physical and chemical properties of compounds, which has implications for drug design and material science (Atalay et al., 2016).

Anticonvulsant Activity

The synthesis and evaluation of benzamide analogues for anticonvulsant activity illustrate the potential of these compounds in developing new therapeutic agents for treating epilepsy and related disorders. This research demonstrates the pharmaceutical applications of benzamide derivatives in modulating neural activity to prevent seizures (Lambert et al., 1995).

Propriétés

IUPAC Name |

N-(3-amino-2-methylphenyl)-4-tert-butylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-12-15(19)6-5-7-16(12)20-17(21)13-8-10-14(11-9-13)18(2,3)4/h5-11H,19H2,1-4H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAZJJCRPUVHIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-2-methylphenyl)-4-(tert-butyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanamine](/img/structure/B1341133.png)

![5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1341143.png)

![2-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B1341144.png)

![3',4'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1341148.png)